molecular formula C13H25NO B2822294 [1-(Cyclohexylmethyl)piperidin-3-yl]methanol CAS No. 415922-55-3

[1-(Cyclohexylmethyl)piperidin-3-yl]methanol

Cat. No.: B2822294
CAS No.: 415922-55-3
M. Wt: 211.349
InChI Key: OEHMRCHOWLLJFA-UHFFFAOYSA-N
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Description

[1-(Cyclohexylmethyl)piperidin-3-yl]methanol: is an organic compound with the molecular formula C13H25NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a cyclohexylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclohexylmethyl)piperidin-3-yl]methanol typically involves the reaction of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of cyclohexylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclohexylmethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylmethylpiperidinone.

    Reduction: Formation of cyclohexylmethylpiperidine.

    Substitution: Formation of cyclohexylmethylpiperidinyl halides or esters.

Scientific Research Applications

Chemistry

In chemistry, [1-(Cyclohexylmethyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(Cyclohexylmethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Cyclohexylmethylamine: A compound with a cyclohexylmethyl group attached to an amine.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

Uniqueness

[1-(Cyclohexylmethyl)piperidin-3-yl]methanol is unique due to the presence of both a cyclohexylmethyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[1-(cyclohexylmethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h12-13,15H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHMRCHOWLLJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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